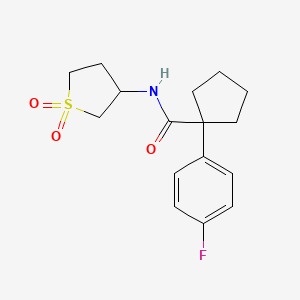![molecular formula C23H28NO4P B6123472 diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate](/img/structure/B6123472.png)
diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate, commonly known as DIPN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DIPN is a phosphonate derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
DIPN is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the nervous system. DIPN binds to the active site of AChE and forms a covalent bond with the enzyme, leading to irreversible inhibition. This inhibition of AChE results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. DIPN has also been shown to inhibit other enzymes, including butyrylcholinesterase (BChE), monoamine oxidase (MAO), and tyrosinase.
Biochemical and Physiological Effects
DIPN has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. DIPN has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases. DIPN has also been shown to scavenge free radicals and inhibit lipid peroxidation in vitro.
実験室実験の利点と制限
DIPN has several advantages for lab experiments, including its high potency and selectivity for AChE inhibition, its ability to irreversibly inhibit AChE, and its potential applications in various fields. However, DIPN also has some limitations, including its toxicity and potential for off-target effects. DIPN has been shown to have cytotoxic effects on some cell lines and can induce apoptosis in certain circumstances.
将来の方向性
There are several future directions for research on DIPN, including the development of more efficient and scalable synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and physiological effects. Further studies are needed to determine the safety and efficacy of DIPN in vivo and to identify potential drug targets and therapeutic applications. Additionally, the development of DIPN analogs with improved potency, selectivity, and pharmacokinetic properties may lead to the discovery of novel therapeutic agents.
合成法
DIPN can be synthesized using different methods, including the Kabachnik-Fields reaction, the Michaelis-Arbuzov reaction, and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction involves the reaction of an α-aminophosphonate with an aryl aldehyde in the presence of a base and a catalyst. The Michaelis-Arbuzov reaction involves the reaction of an alkyl halide with a phosphite ester in the presence of a base. The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base. These methods have been used to synthesize DIPN with varying yields and purity.
科学的研究の応用
DIPN has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DIPN has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, DIPN has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In biochemistry, DIPN has been used as a probe to study enzyme kinetics and protein-ligand interactions.
特性
IUPAC Name |
2-[di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28NO4P/c1-16(2)27-29(26,28-17(3)4)23(21-11-7-8-12-22(21)25)24-20-14-13-18-9-5-6-10-19(18)15-20/h5-17,23-25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSAFILADYCNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC3=CC=CC=C3C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)